![molecular formula C13H16N2O2 B1398979 tert-Butyl-N-[4-(Cyanomethyl)phenyl]carbamate CAS No. 1233249-35-8](/img/structure/B1398979.png)
tert-Butyl-N-[4-(Cyanomethyl)phenyl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[4-(cyanomethyl)phenyl]carbamate” is an organic compound used for scientific research and as a chemical synthesis intermediate . It has a molecular weight of 232.28 .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[4-(cyanomethyl)phenyl]carbamate” can be represented by the formula C13H16N2O2 . Detailed 3D structures may be available in specialized chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-[4-(cyanomethyl)phenyl]carbamate” are not explicitly mentioned in the searched resources, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
“tert-butyl N-[4-(cyanomethyl)phenyl]carbamate” is a solid compound . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung kann als wichtiges Zwischenprodukt in der organischen Synthese verwendet werden . Sie ist besonders nützlich im Bereich der elektrochemischen Umsetzungen, die Acetonitril beinhalten, da sie eine gute Leitfähigkeit und umweltfreundliche Eigenschaften aufweist .
Synthese von N-Boc-geschützten Anilinen
tert-Butylcarbamate, eine verwandte Verbindung, wurde in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Dies deutet darauf hin, dass „4-(N-BOC-Aminophenyl)acetonitril“ auch in ähnlichen Reaktionen verwendet werden könnte.
Synthese von Tetrasubstituierten Pyrrolen
tert-Butylcarbamate wurde bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die mit Ester- oder Ketongruppen an der C-3-Position funktionalisiert sind . Dies zeigt, dass „4-(N-BOC-Aminophenyl)acetonitril“ möglicherweise in ähnlichen Syntheserouten verwendet werden könnte.
Chemoselektives tert-Butoxycarbonylierungsreagenz
Es wurde gezeigt, dass die Verbindung ein chemoselektives tert-Butoxycarbonylierungsreagenz für aromatische und aliphatische Amine ist . Dies macht es zu einem wertvollen Werkzeug bei der Synthese einer Vielzahl organischer Verbindungen.
Kristallographische Studien
Ein neues Polymorph von tert-Butyl-(2-Aminophenyl)carbamate, einer verwandten Verbindung, wurde mittels Einkristall-Röntgenbeugung identifiziert . Dies deutet darauf hin, dass „4-(N-BOC-Aminophenyl)acetonitril“ auch in kristallographischen Studien verwendet werden könnte.
Grüne Chemie
Bei einer kontinuierlichen Acetylierungsreaktion wurde Acetonitril als Acetylierungsmittel und Aluminiumoxid als Katalysator verwendet . Diese entwickelte Methode verwendet mildere Reagenzien als die herkömmlich verwendeten . Dies deutet darauf hin, dass „4-(N-BOC-Aminophenyl)acetonitril“ möglicherweise in ähnlichen Anwendungen der grünen Chemie verwendet werden könnte.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(cyanomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGPJWRYXDDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233249-35-8 | |
| Record name | tert-butyl N-[4-(cyanomethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




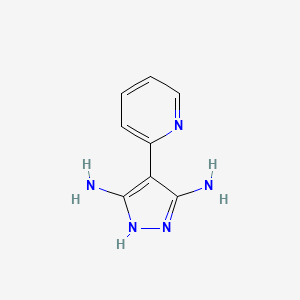
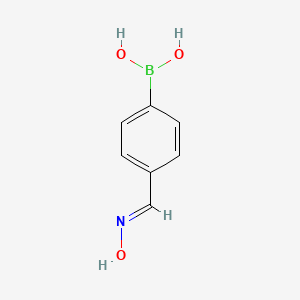
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
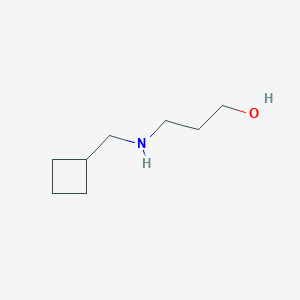

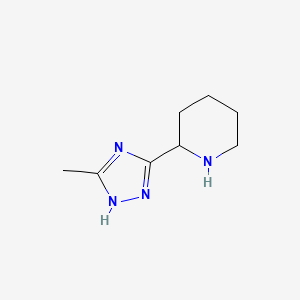
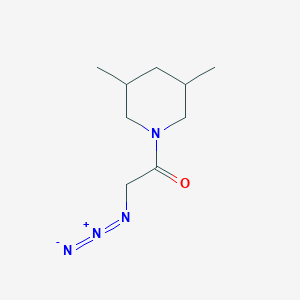
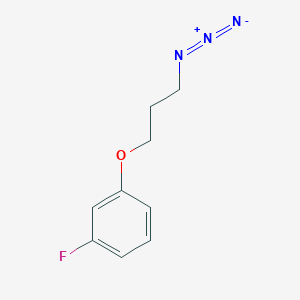
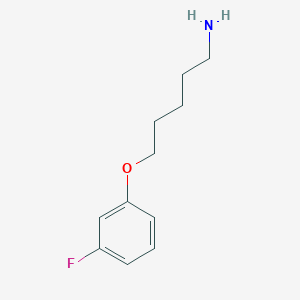


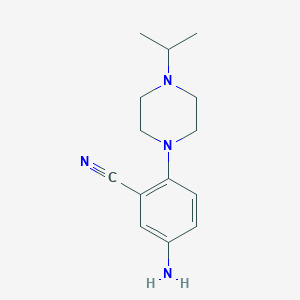
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)